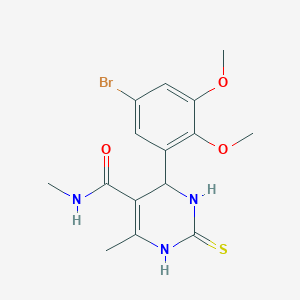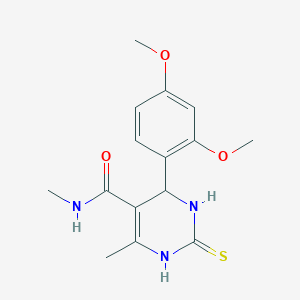![molecular formula C19H18N2O B297723 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile, also known as JWH-250, is a synthetic cannabinoid that was first developed by John W. Huffman in 1999. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. JWH-250 is often used in scientific research to study the effects of cannabinoids on the body.
作用机制
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile binds to these receptors, it activates a series of biochemical pathways that can affect a wide range of physiological processes, including pain sensation, appetite, and immune function.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile has been shown to have a number of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and immunomodulatory properties. It has also been shown to have anxiolytic (anti-anxiety) effects and to be involved in the regulation of appetite and metabolism.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile in scientific research is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the human body.
未来方向
There are many potential future directions for research involving 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile. One area of interest is the potential therapeutic uses of cannabinoids in the treatment of various diseases, including cancer, chronic pain, and neurological disorders. Another area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on human health.
合成方法
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile involves several steps, including the reaction of 1-(4-methylphenyl)propan-2-amine with 3-bromopropylphenoxybenzene, followed by the addition of potassium carbonate and 2-cyanoindole. The final product is purified using chromatography techniques.
科学研究应用
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite, and immune function. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile has also been used to study the effects of cannabinoids on cancer cells and to investigate the potential therapeutic uses of cannabinoids in the treatment of various diseases.
属性
产品名称 |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1-[3-(4-methylphenoxy)propyl]indole-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O/c1-15-7-9-17(10-8-15)22-12-4-11-21-14-16(13-20)18-5-2-3-6-19(18)21/h2-3,5-10,14H,4,11-12H2,1H3 |
InChI 键 |
NUVYOQWJTJKHIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
规范 SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)




![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297663.png)